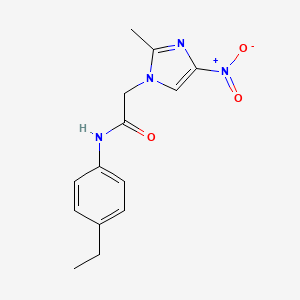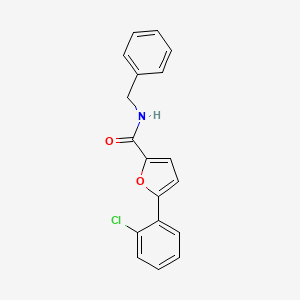![molecular formula C21H26N2O2 B5703914 N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the modulation of the activity of the endocannabinoid system. Specifically, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide increases the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide are primarily mediated through the modulation of the endocannabinoid system. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to increase the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and appetite control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide. One potential direction is the development of new drugs based on the structure of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for the treatment of various neurological disorders, including epilepsy, anxiety, and depression. Another potential direction is the investigation of the role of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide in the modulation of other physiological processes, such as immune function and inflammation.
Conclusion:
In conclusion, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves the modulation of the endocannabinoid system. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has several advantages and limitations for lab experiments, and there are several future directions for the study of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide, including the development of new drugs and the investigation of its role in other physiological processes.
Métodos De Síntesis
The synthesis of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. The resulting compound is then purified through recrystallization to obtain N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide in high purity.
Aplicaciones Científicas De Investigación
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In neuroscience, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to modulate the activity of the endocannabinoid system, which is involved in various physiological processes, including pain perception, mood regulation, and appetite control. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to enhance the activity of the endocannabinoid system, making it a potential therapeutic target for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-20(15-18-11-6-10-17-9-4-5-12-19(17)18)23-25-21(24)14-13-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKSRFBHBWFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
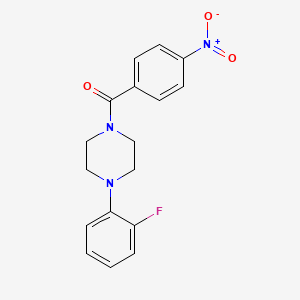
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
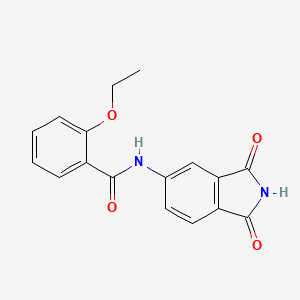
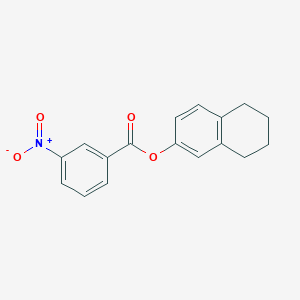
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
